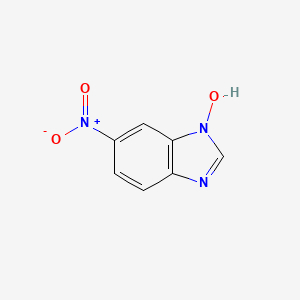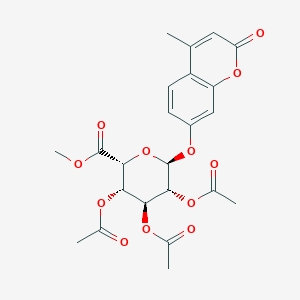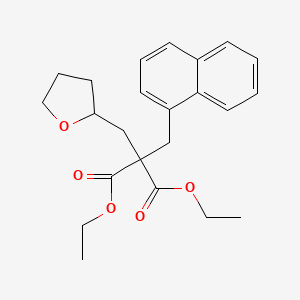
(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine
Overview
Description
“(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine” is a chemical compound with the molecular formula C4H7BrN2O and a molecular weight of 179.02 . It is also known by other synonyms such as "3-Bromo-5-aminomethyl-4,5-dihydroisoxazole" .
Molecular Structure Analysis
The molecular structure of “(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine” consists of a bromine atom attached to an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The methanamine group is attached to the isoxazole ring .Scientific Research Applications
Synthesis and Biological Applications
Novel Synthesis and Characterization : The compound (3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine has been involved in the synthesis of various novel compounds. For instance, its derivatives have been synthesized and characterized using techniques like IR, NMR, and Mass spectroscopy, highlighting its utility in creating new molecular entities (Rao, Prasad, & Rao, 2013).
Antibacterial and Antifungal Activities : Some derivatives of this compound have been evaluated for antibacterial and antifungal activities. These studies indicate its potential use in the development of new antimicrobial agents (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Application in Cancer Research
- Anticancer Studies : There's significant interest in derivatives of (3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine for their potential anticancer properties. Studies involving palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands including this compound have shown promising results against various human cancer cell lines, suggesting its relevance in the development of new cancer therapies (Mbugua et al., 2020).
Photodynamic Therapy Applications
- Photodynamic Therapy : The compound has been used in the synthesis of new metal complexes with potential applications in photodynamic therapy, particularly for cancer treatment. These complexes, characterized by their fluorescence properties and high singlet oxygen quantum yield, are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Novel Chemical Syntheses
- Chemical Synthesis Innovations : The compound plays a key role in various chemical syntheses, leading to new scaffolds and molecular structures. Its involvement in reactions such as bromination and synthesis of novel compounds with different biological activities highlights its versatility in chemical research (Jasouri et al., 2010).
Safety and Hazards
properties
IUPAC Name |
(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrN2O/c5-4-1-3(2-6)8-7-4/h3H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOLOZBWSBAUHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6,9,15,26-Tetrazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2(7),3,5,8(13),9,11,14,16,18,20,22,24-tridecaene](/img/structure/B1644006.png)



![(3aS,4S,6aR)-5-benzyl-4-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B1644020.png)



![(2R,3S,5R)-5-(4-chloroimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B1644038.png)


